molecular formula C15H10ClN3O B2411047 N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide CAS No. 955280-89-4

N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide

Cat. No.: B2411047
CAS No.: 955280-89-4
M. Wt: 283.72
InChI Key: ZKONJZDPPRJMKT-UHFFFAOYSA-N
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Description

N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The compound features a quinoline ring system substituted with a chlorine atom at the 6-position and a pyridine-2-carboxamide moiety at the 4-position.

Properties

IUPAC Name

N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O/c16-10-4-5-12-11(9-10)13(6-8-18-12)19-15(20)14-3-1-2-7-17-14/h1-9H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKONJZDPPRJMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=C3C=C(C=CC3=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloroquinoline and pyridine-2-carboxylic acid.

    Formation of Intermediate: The 6-chloroquinoline is reacted with a suitable reagent to introduce the pyridine-2-carboxamide moiety.

    Final Product: The intermediate is then subjected to further reactions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Properties
N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide has shown significant potential as an antimicrobial agent. Quinoline derivatives are recognized for their broad spectrum of biological activities, including antibacterial and antiviral effects. For instance, research indicates that compounds within this class can inhibit the growth of various pathogens, making them candidates for developing new antibiotics and antiviral medications .

Anticancer Activity
The compound is also being explored for its anticancer properties. A study involving quinoline-4-carboxamides demonstrated their effectiveness against Plasmodium falciparum, the malaria-causing parasite. The derivatives exhibited moderate potency with low nanomolar activity, indicating their potential in cancer treatment through mechanisms that may involve the inhibition of translation elongation factor 2 (PfEF2) .

Case Study: Efficacy Against Malaria
A series of quinoline-4-carboxamide derivatives were tested for their antiplasmodial activity. Among these, one compound (DDD107498) progressed to preclinical development due to its favorable pharmacokinetic profile and efficacy in mouse models of malaria, highlighting the therapeutic potential of this class of compounds in treating malaria and possibly other diseases .

Biological Research

Mechanism of Action Studies
Research on this compound includes investigations into its mechanism of action. Studies have shown that these compounds can disrupt critical biological processes within pathogens, such as inhibiting protein synthesis or interfering with metabolic pathways. This understanding is crucial for optimizing their structure to enhance efficacy and reduce toxicity .

Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound to various biological targets. These studies provide insights into how modifications to the chemical structure can influence biological activity, guiding the design of more effective derivatives .

Industrial Applications

Dyes and Catalysts
In addition to its biological applications, this compound is utilized in industrial settings for the development of dyes and catalysts. The unique chemical properties imparted by the quinoline and pyridine moieties make it suitable for synthesizing materials with specific optical or catalytic properties .

Data Table: Summary of Applications

Application AreaSpecific Use CaseNotable Findings
Medicinal ChemistryAntimicrobial agentsEffective against various pathogens
Anticancer agentsModerate potency against Plasmodium falciparum
Biological ResearchMechanism of action studiesInhibition of protein synthesis
Molecular docking studiesInsights into binding affinities
Industrial ApplicationsDevelopment of dyes and catalystsUnique properties due to chemical structure

Mechanism of Action

The mechanism of action of N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death. Additionally, it may interact with other cellular targets to exert its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.

    Quinoline N-oxide: An oxidized derivative of quinoline with similar biological activities.

Uniqueness

N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with a pyridine-2-carboxamide moiety makes it a versatile compound for various applications in scientific research and industry.

Biological Activity

N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a quinoline core structure, which is known for its pharmacological significance. The presence of the chloro and pyridine groups enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of DNA Synthesis : The compound promotes the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.
  • Anticancer Activity : Quinoline derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds with similar structures can inhibit cell growth in leukemia, non-small cell lung cancer, and other malignancies .
  • Antimicrobial Properties : The compound displays antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant efficacy .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Description Reference
AntimicrobialEffective against various bacterial strains
AnticancerSignificant cytotoxicity against multiple cancer cell lines
AntiviralPotential antiviral properties noted in preliminary studies
AntimalarialModerate potency against Plasmodium falciparum

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated a series of quinoline derivatives, including this compound, for their cytotoxic potential against 60 cancer cell lines. The results indicated that certain derivatives exhibited submicromolar GI50 values, demonstrating promising anticancer activity .
  • Antibacterial Efficacy : Research on the antibacterial properties revealed that this compound showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4.69 to 22.9 µM .
  • Antimalarial Activity : In preclinical models, derivatives similar to this compound demonstrated low nanomolar potency against Plasmodium falciparum, indicating potential for development as antimalarial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other quinoline-based compounds is provided below:

Compound Activity Remarks
ChloroquineAntimalarialWell-established; widely used
HydroxychloroquineAntimalarial/anti-inflammatorySimilar structure; additional hydroxyl groups
CamptothecinAnticancerDifferent mechanism; inhibits topoisomerase

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